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Introduction
Triptohypol C, also known as Dihydrocelastrol (DHCE), is a derivative of Tripterin, a

compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. It has

emerged as a molecule of significant interest in biomedical research due to its potent anti-

inflammatory and antitumor activities. This technical guide provides a comprehensive overview

of the currently available data on the in vitro and in vivo effects of Triptohypol C, with a focus

on its mechanisms of action, quantitative data from key experiments, and detailed experimental

protocols.

Mechanism of Action
Triptohypol C exerts its biological effects through a multi-targeted mechanism. A primary mode

of action involves its role as a potent Nur77-targeting anti-inflammatory agent, with a binding

affinity (Kd) of 0.87 μM[1]. It inhibits the inflammatory response by promoting the interaction of

the orphan nuclear receptor Nur77 with TNF receptor-associated factor 2 (TRAF2) and

sequestosome 1 (p62/SQSTM1)[1]. This interaction is crucial in modulating downstream

inflammatory signaling pathways.

In the context of cancer, particularly in bortezomib-resistant multiple myeloma, Dihydrocelastrol

has been shown to inhibit the JAK2/STAT3 and PI3K/Akt signaling pathways[2]. The

suppression of these pathways contributes to its antitumor effects. Furthermore, in mantle cell
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lymphoma, Dihydrocelastrol dually inhibits mTORC1 and mTORC2, key regulators of cell

growth and proliferation[3].

Data Presentation: In Vitro and In Vivo Effects
The following tables summarize the key quantitative data on the biological effects of

Triptohypol C (Dihydrocelastrol).

Table 1: In Vitro Efficacy of Triptohypol C
(Dihydrocelastrol)
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Cell Line Assay
Concentrati
on

Time Point Result Reference

Bortezomib-

Resistant

Multiple

Myeloma

(RPMI-

8226R5, NCI-

H929R)

Apoptosis

Assay
0, 2, 4 µM 48 h

Dose-

dependent

increase in

apoptosis

[2]

Bortezomib-

Resistant

Multiple

Myeloma

(RPMI-

8226R5, NCI-

H929R)

Cell Cycle

Analysis
0, 2, 4 µM 48 h

Induction of

G0/G1 phase

cell cycle

arrest

[2]

Mantle Cell

Lymphoma

Cell

Proliferation
Not Specified Not Specified

Marked

suppression
[3]

Mantle Cell

Lymphoma

Apoptosis

Assay
Not Specified Not Specified

Stimulation of

extrinsic and

intrinsic

pathways

[3]

Mantle Cell

Lymphoma

Cell Cycle

Analysis
Not Specified Not Specified

Induction of

G0/G1 phase

cell cycle

arrest

[3]

HepG2
Apoptosis

Assay
2 µM 10 h

3.12%

apoptosis
[1]

Unspecified
IκBα

Degradation
2 µM 1 h

Strong

antagonism

of TNFα-

induced

degradation

[1]
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Table 2: In Vivo Efficacy of Triptohypol C
(Dihydrocelastrol)

Animal
Model

Tumor
Type

Dosage
Administr
ation
Route

Duration Result
Referenc
e

Nude Mice

Bortezomib

-Resistant

Multiple

Myeloma

Xenograft

15 mg/kg

daily

Not

Specified
18 days

Significant

reduction

in tumor

volume

[2]

Nude Mice

Mantle Cell

Lymphoma

Xenograft

Not

Specified

Not

Specified

Not

Specified

Reduced

tumor

burden

without

indications

of toxicity

[3]

Zebrafish
Toxicity

Model
1.25 µM

Not

Specified
24 h

Less effect

on death

rate and

malformati

on than

Tripterin

[1]

Zebrafish
Toxicity

Model
0.5 µM

Not

Specified
72 h

Less effect

on death

rate and

malformati

on than

Tripterin

[1]

Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate

the effects of Triptohypol C (Dihydrocelastrol).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1670588?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11294055/
https://pubmed.ncbi.nlm.nih.gov/29901111/
https://www.medkoo.com/products/15343
https://www.medkoo.com/products/15343
https://www.benchchem.com/product/b1670588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture
Cell Lines: Bortezomib-resistant multiple myeloma cells (RPMI-8226R5 and NCI-H929R),

mantle cell lymphoma cells, and HepG2 human hepatoma cells were used in the cited

studies.

Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 for

myeloma cells) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated

at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Assays
Cell Viability and Proliferation Assays:

Method: Assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are typically used.

Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of

Dihydrocelastrol for specified time periods. The absorbance, which correlates with the

number of viable cells, is then measured using a microplate reader.

Apoptosis Assay:

Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a

standard method.

Procedure: Treated and untreated cells are harvested, washed, and resuspended in

binding buffer. Cells are then stained with Annexin V-FITC and PI and analyzed by flow

cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

The activation of caspases (e.g., caspase-3, -8, -9) and cleavage of PARP can be

assessed by Western blotting[2].

Cell Cycle Analysis:

Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.

Procedure: Cells are treated with Dihydrocelastrol, harvested, and fixed in cold ethanol.

After fixation, cells are treated with RNase A and stained with PI. The DNA content of the
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cells is then analyzed by flow cytometry to determine the percentage of cells in each

phase of the cell cycle (G0/G1, S, G2/M)[2].

Western Blot Analysis:

Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of

protein are separated by SDS-PAGE and transferred to a membrane. The membrane is

then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-

PI3K, p-Akt, cyclin D1, CDK4, CDK6, Bcl-2, caspases) followed by incubation with HRP-

conjugated secondary antibodies. Protein bands are visualized using an enhanced

chemiluminescence (ECL) reagent[2].

IκBα Degradation Assay:

Procedure: Cells are pre-treated with Triptohypol C and then stimulated with TNFα. Cell

lysates are collected at different time points and subjected to Western blot analysis using

an antibody specific for IκBα to assess its degradation.

In Vivo Xenograft Studies
Animal Model: Male athymic nude mice (BALB/c nu/nu) are commonly used.

Tumor Implantation: Human cancer cells (e.g., NCI-H929R multiple myeloma cells) are

subcutaneously injected into the flanks of the mice[2].

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment

and control groups. Dihydrocelastrol is administered daily at a specified dose (e.g., 15

mg/kg)[2]. The control group typically receives the vehicle.

Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is often

calculated using the formula: V = (length × width²) / 2[2].

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further

analysis (e.g., Western blotting, immunohistochemistry).

Zebrafish Toxicity Assay
Model: Zebrafish embryos are used as an in vivo model for developmental toxicity.
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Procedure: Embryos are exposed to different concentrations of the test compound in multi-

well plates.

Endpoints: Mortality, malformations (e.g., pericardial edema), and hatching rates are

observed and recorded at specific time points (e.g., 24 and 72 hours post-fertilization).

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by Triptohypol C (Dihydrocelastrol) and a general workflow for its

in vivo evaluation.
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Caption: Anti-inflammatory signaling pathway of Triptohypol C.
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Caption: Anticancer signaling pathways of Dihydrocelastrol.
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Caption: General workflow for in vivo xenograft evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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